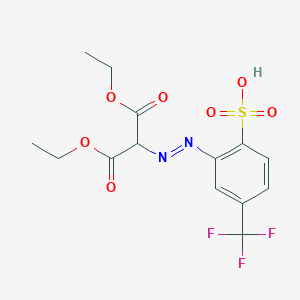
2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid is a complex organic compound with a unique structure that includes both diazenyl and sulfonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid typically involves multiple steps. One common method involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2-diazo-1,3-dicarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)amino)benzoic acid
- 2-(1,3-diethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid
Uniqueness
Compared to similar compounds, 2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid is unique due to the presence of both diazenyl and sulfonic acid groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84696-91-3 |
|---|---|
Fórmula molecular |
C14H15F3N2O7S |
Peso molecular |
412.34 g/mol |
Nombre IUPAC |
2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-4-(trifluoromethyl)benzenesulfonic acid |
InChI |
InChI=1S/C14H15F3N2O7S/c1-3-25-12(20)11(13(21)26-4-2)19-18-9-7-8(14(15,16)17)5-6-10(9)27(22,23)24/h5-7,11H,3-4H2,1-2H3,(H,22,23,24) |
Clave InChI |
MGKKYRNPOBPRKE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)N=NC1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


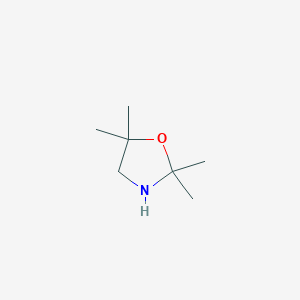


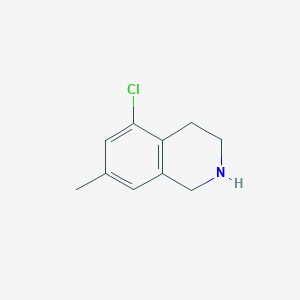

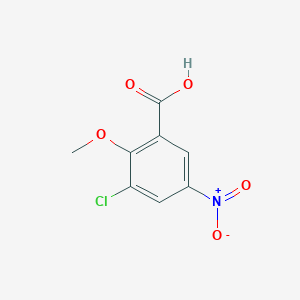
![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
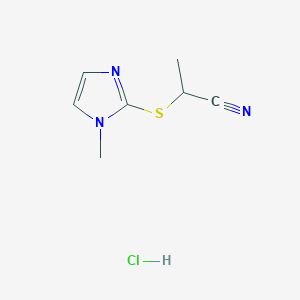
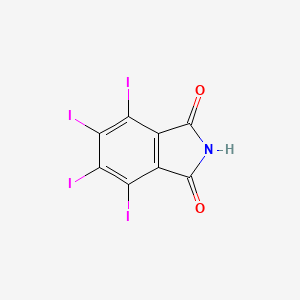
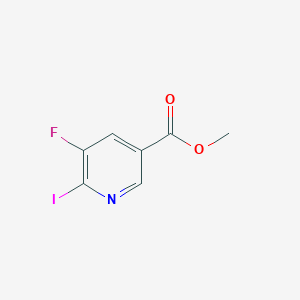
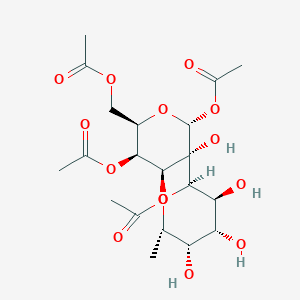
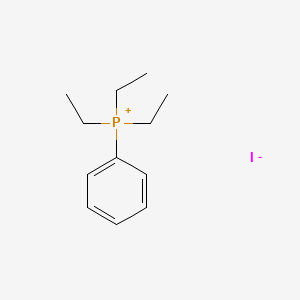

![Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate](/img/structure/B12844477.png)
